molecular formula C14H16Cl2N2O B3208587 10,11-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride CAS No. 1051369-20-0

10,11-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride

Cat. No. B3208587
CAS RN: 1051369-20-0
M. Wt: 299.2 g/mol
InChI Key: GPELOEZZAOHIKD-UHFFFAOYSA-N
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Description

10,11-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride is a chemical compound with the molecular formula C14H16Cl2N2O . It is a derivative of 10,11-Dihydrodibenzo[b,f]oxepine .


Molecular Structure Analysis

The molecular structure of 10,11-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride consists of 14 carbon atoms, 16 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom . The related compound, 10,11-Dihydrodibenzo[b,f]oxepine, has a molecular formula of C14H12O .

Scientific Research Applications

Understanding the Role of Similar Compounds in Environmental and Biological Systems

Environmental Persistence and Biological Impact

Research on parabens, which, like "10,11-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride," contain benzene rings and functionalities that could interact with biological systems, has shown that these compounds can act as weak endocrine disruptors. Their persistence and behavior in aquatic environments have been extensively studied, indicating their widespread presence in surface waters and sediments due to their use in consumer products and their continuous introduction into the environment (Haman et al., 2015).

Application in Material Science

The study of polymers based on divalent metal salts of p-aminobenzoic acid, which shares some functional group characteristics with "10,11-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride," highlights the utility of these compounds in synthesizing ionic polymers. These materials exhibit significant impact strength due to the incorporation of metal into the polymer matrix, indicating potential applications in creating materials with enhanced physical properties (Matsuda, 1997).

Potential for Pharmaceutical Application

Antipsychotic Drug Research

A closer look at the pharmacological actions of clozapine, a dibenzodiazepine class antipsychotic drug, may offer insights into how structurally similar compounds, including "10,11-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride," could be studied for their neuropharmacological properties. Clozapine's unique efficacy in treating schizophrenia without the typical neurological side effects associated with other antipsychotics suggests areas for exploring the therapeutic potential of related compounds (Ashby & Wang, 1996).

Neurobiology of Mood Disorders

Exploring the neurobiology of mood, anxiety, and emotions through studies on tianeptine, which shares structural similarities with tricyclic antidepressants, can provide a foundation for investigating the potential antidepressant or anxiolytic effects of "10,11-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride." Tianeptine's influence on central plasticity and its role in emotional learning underscore the complex interplay between neurotransmitter systems and structural and functional brain plasticity in mood regulation (McEwen & Olié, 2005).

properties

IUPAC Name

5,6-dihydrobenzo[b][1]benzoxepine-2,4-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O.2ClH/c15-10-7-12(16)11-6-5-9-3-1-2-4-13(9)17-14(11)8-10;;/h1-4,7-8H,5-6,15-16H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPELOEZZAOHIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2OC3=CC=CC=C31)N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10,11-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride
Reactant of Route 2
10,11-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride
Reactant of Route 3
10,11-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride
Reactant of Route 4
10,11-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride
Reactant of Route 5
10,11-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride
Reactant of Route 6
10,11-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride

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